N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
Description
N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core linked to a substituted benzene ring via an ethyl chain.
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-15-13-17(3)21(14-16(15)2)30(27,28)23-11-12-25-22(26)10-9-20(24-25)18-5-7-19(29-4)8-6-18/h5-10,13-14,23H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFMNFHYXAGSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridazinone core linked to a methoxyphenyl group and a trimethylbenzenesulfonamide moiety . Its molecular formula is with a molecular weight of approximately 393.44 g/mol. The structural complexity suggests various interactions with biological targets, making it a candidate for therapeutic applications.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.44 g/mol |
| Core Structure | Pyridazinone |
| Functional Groups | Methoxyphenyl, Trimethyl, Sulfonamide |
Anticancer Potential
Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth.
- Mechanism of Action : The compound may interact with enzymes or receptors implicated in inflammatory responses or cancer cell proliferation, potentially leading to reduced tumor growth and increased apoptosis in malignant cells .
Antimicrobial Activity
Compounds with similar structural features have demonstrated notable antimicrobial properties. The sulfonamide group is particularly known for its effectiveness against various bacterial strains.
- Activity Spectrum : Preliminary studies suggest that this compound may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, which could be beneficial in developing new antibiotics .
Inflammatory Response Modulation
The compound's ability to modulate inflammatory pathways suggests its potential as an anti-inflammatory agent. Research on related pyridazinone derivatives indicates that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
- Clinical Relevance : This property positions the compound as a candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Study 1: Anticancer Efficacy
A study evaluating the cytotoxic effects of pyridazinone derivatives on human cancer cell lines (MCF-7 and Bel-7402) found that certain derivatives exhibited potent cytotoxicity, suggesting that modifications to the pyridazinone core can enhance biological activity .
Study 2: Antimicrobial Screening
In another investigation, the antimicrobial activity of related compounds was assessed against common pathogenic bacteria. Results indicated significant inhibition of bacterial growth, particularly with compounds containing sulfonamide groups .
Study 3: Inflammation and Pain Models
Research involving animal models of inflammation demonstrated that pyridazinone derivatives could effectively reduce edema and pain responses, indicating their potential application in pain management therapies .
Comparison with Similar Compounds
Key structural analogs :
N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (): Pyridinone core with benzothiazole substituent. Lacks the pyridazinone’s dual nitrogen adjacency, reducing electronegativity .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Pyrazolopyrimidine core with fluorophenyl and chromenone groups. Shares sulfonamide linkage but targets different enzyme pockets due to fused heterocycles .
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (): Pyrimidine core with diethylamino group. Lower steric hindrance compared to the trimethylbenzenesulfonamide group in the target compound .
Physicochemical Properties
Pharmacological Activity
- Antiviral Potential: Pyridinone derivatives in show antiviral activity, likely via inhibition of viral polymerases. The pyridazinone core in the target compound may exhibit similar mechanisms but with enhanced binding due to dual nitrogen adjacency .
- Enzyme Inhibition: ’s chromenone-pyrazolopyrimidine hybrid targets kinases or proteases. The target compound’s trimethylbenzenesulfonamide may favor binding to hydrophobic enzyme pockets .
- Selectivity : The 4-methoxyphenyl group in the target compound could reduce off-target effects compared to fluorophenyl groups in , which may induce toxicity .
Research Findings and Limitations
- Synthesis Challenges: Unlike the straightforward reflux methods in , the target compound’s pyridazinone core may require multi-step synthesis with lower yields due to steric hindrance .
- Biological Data Gap: No direct studies on the compound’s activity are available.
- Contradictions: emphasizes antiviral applications, while focuses on kinase inhibition. Structural differences (e.g., pyridazinone vs. pyrazolopyrimidine) likely explain divergent uses .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The pyridazinone core is typically synthesized via cyclocondensation between hydrazines and α,β-unsaturated carbonyl compounds. For example:
Functionalization at Position 1
To introduce the ethylamine side chain:
- Alkylation of Pyridazinone Nitrogen
Treatment of 3-(4-methoxyphenyl)-6-oxopyridazine with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in DMF at 80°C for 8 h affords 1-(2-aminoethyl)-3-(4-methoxyphenyl)pyridazin-6(1H)-one.
Key Data :
Synthesis of 2,4,5-Trimethylbenzenesulfonamide
Sulfonation of 2,4,5-Trimethylbenzene
Chlorosulfonation :
2,4,5-Trimethylbenzene reacts with chlorosulfonic acid at 0–5°C to yield 2,4,5-trimethylbenzenesulfonyl chloride.
Conditions :Ammonolysis :
Sulfonyl chloride is treated with aqueous ammonia (25%) in THF at 0°C to form 2,4,5-trimethylbenzenesulfonamide.
Characterization :
Coupling of Ethylamine Linker and Sulfonamide
Sulfonylation of Primary Amine
The final step involves reacting 1-(2-aminoethyl)-3-(4-methoxyphenyl)pyridazin-6(1H)-one with 2,4,5-trimethylbenzenesulfonyl chloride under Schotten-Baumann conditions:
- Reaction Protocol :
- Sulfonyl chloride (1.1 eq) in dichloromethane is added dropwise to a solution of the amine (1 eq) and pyridine (2 eq) at 0°C.
- Stirred at room temperature for 12 h.
Workup : - Extraction with DCM, washing with 1M HCl and brine, drying (Na₂SO₄), and column chromatography (SiO₂, ethyl acetate/hexane 1:3).
- Yield: 60–65%.
- Analytical Validation :
- HRMS (ESI) : m/z calcd for C₂₂H₂₆N₃O₄S [M+H]⁺: 452.1638; found: 452.1641.
- IR (KBr) : 3275 (N-H), 1660 (C=O), 1345, 1160 (S=O) cm⁻¹.
- $$ ^1H $$-NMR (400 MHz, DMSO-d₆) : δ 8.12 (s, 1H, NH), 7.85 (d, 2H, J = 8.8 Hz, Ar-H), 7.45 (s, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 6.98 (d, 2H, J = 8.8 Hz, Ar-H), 4.30 (t, 2H, J = 6.0 Hz, NCH₂), 3.83 (s, 3H, OCH₃), 3.35 (t, 2H, J = 6.0 Hz, CH₂NHSO₂), 2.55 (s, 6H, CH₃), 2.34 (s, 3H, CH₃).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Cyclocondensation
Microwave irradiation (150 W, 100°C, 30 min) reduces reaction time for pyridazinone formation to 1 h with comparable yields (70%).
Enzymatic Sulfonylation
Lipase-catalyzed sulfonylation in ionic liquids (e.g., [BMIM][BF₄]) enhances regioselectivity and yield (75%) under mild conditions (40°C, 6 h).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Conditions | Advantages |
|---|---|---|---|---|
| Classical Cyclization | 68 | 12 | Ethanol reflux | Robust, scalable |
| Microwave Cyclization | 70 | 1 | 100°C, MW | Rapid, energy-efficient |
| Enzymatic Sulfonylation | 75 | 6 | 40°C, ionic liquid | Eco-friendly, high regioselectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
